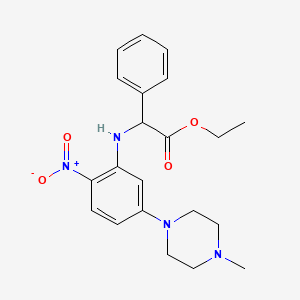
Ethyl 2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate is a complex organic compound that features a piperazine ring, a nitrophenyl group, and an ethyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methylpiperazine with 2-nitroaniline under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl 2-bromo-2-phenylacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Ethyl2-((5-(4-methylpiperazin-1-yl)-2-aminophenyl)amino)-2-phenylacetate
Substitution: Various substituted piperazine derivatives
Hydrolysis: Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetic acid.
Aplicaciones Científicas De Investigación
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitrophenyl group may undergo reduction to form an active amine, which can further interact with biological targets. The compound’s overall effect is mediated through its binding to these targets and subsequent modulation of cellular pathways .
Comparación Con Compuestos Similares
Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate can be compared with other similar compounds, such as:
2-(4-Methylpiperazin-1-yl)ethylamine: This compound shares the piperazine ring but lacks the nitrophenyl and ethyl ester groups, making it less complex and potentially less active in certain biological assays.
4-Methyl-2-(4-methylpiperazin-1-yl)-6-phenylpyrimidine: This compound has a similar piperazine moiety but differs in its core structure, which may result in different pharmacological properties.
The uniqueness of Ethyl2-((5-(4-methylpiperazin-1-yl)-2-nitrophenyl)amino)-2-phenylacetate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C21H26N4O4 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
ethyl 2-[5-(4-methylpiperazin-1-yl)-2-nitroanilino]-2-phenylacetate |
InChI |
InChI=1S/C21H26N4O4/c1-3-29-21(26)20(16-7-5-4-6-8-16)22-18-15-17(9-10-19(18)25(27)28)24-13-11-23(2)12-14-24/h4-10,15,20,22H,3,11-14H2,1-2H3 |
Clave InChI |
DQBWEOBLAISLRS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


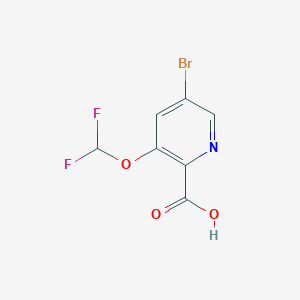
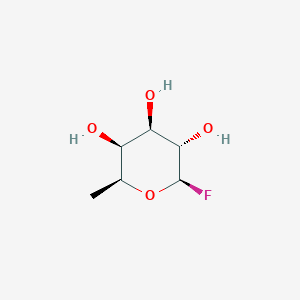
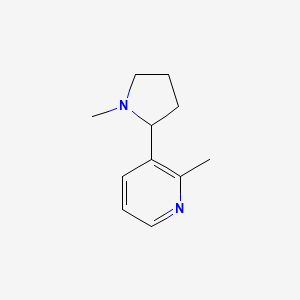

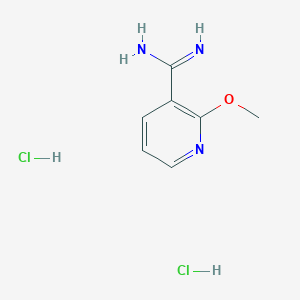
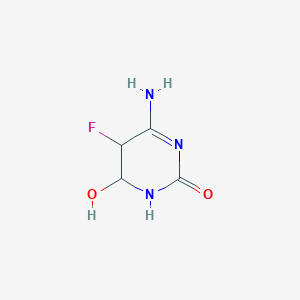
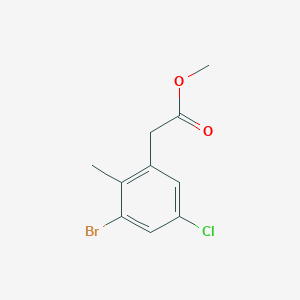
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15248344.png)

![9,10-Anthracenedione, 1,5-bis[(2-aminophenyl)thio]-](/img/structure/B15248366.png)
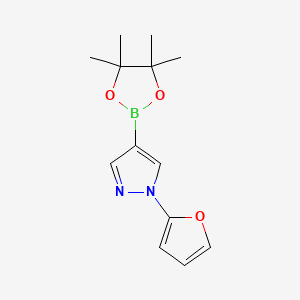
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acetamide](/img/structure/B15248382.png)
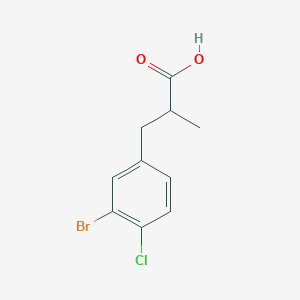
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
